![molecular formula C6H4BrN3S B1438951 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol CAS No. 1093092-64-8](/img/structure/B1438951.png)
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Overview
Description
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound with the molecular formula C6H4BrN3S and a molecular weight of 230.09 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the triazolopyridine ring and a thiol group at the 3rd position . It is used primarily in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-2-chloropyridine with thiosemicarbazide, followed by cyclization to form the triazolopyridine ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
The synthesis is typically carried out in specialized laboratories equipped to handle the necessary reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form corresponding thiolates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted triazolopyridines depending on the nucleophile used.
Oxidation and Reduction: Products include disulfides or thiolates, respectively.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. The compound can undergo various chemical reactions such as substitution reactions where the bromine atom can be replaced by other nucleophiles like amines or thiols. This property is exploited to create a wide array of derivatives that may exhibit enhanced biological activities or novel chemical properties .
Reactivity and Mechanism
The thiol group in this compound can form covalent bonds with cysteine residues in proteins, potentially altering their function. This reactivity is particularly useful in designing inhibitors for specific enzymes or receptors .
Biological Applications
Antifungal Properties
Research has indicated that this compound exhibits antifungal activity. A study demonstrated that derivatives of this compound showed significant inhibition against various fungal strains, suggesting its potential use in developing antifungal agents .
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to this compound. While specific IC values for this compound are not widely documented, related triazole derivatives have shown promising results against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, compounds with similar structures exhibited IC values ranging from 0.15 to 2.85 μM against these cell lines . The mechanism behind this activity may involve the interaction of the thiol group with critical cellular proteins.
Insecticidal Properties
The compound has also been studied for its insecticidal properties. It demonstrates effectiveness against certain pests, making it a candidate for agricultural applications aimed at pest control .
Industrial Applications
Material Science
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow it to participate in reactions that lead to the formation of innovative materials with desirable characteristics .
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function . Additionally, the compound’s heterocyclic structure allows it to interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
- 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
- 6-Iodo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Uniqueness
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules . This makes it a valuable compound for studying the effects of halogen substitution on the properties of triazolopyridine derivatives .
Biological Activity
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound characterized by its unique structural framework that includes a bromine atom and a thiol group. Its molecular formula is CHBrNS, with a molecular weight of approximately 230.09 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and material science due to its diverse chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, primarily in the areas of antifungal , anticancer , and insecticidal properties . The following sections detail these activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. While specific IC values for this compound are not widely documented, related compounds within the triazole family have demonstrated promising results against various cancer cell lines.
- Mechanism of Action : The thiol group in the compound may interact with cysteine residues in proteins, potentially altering their function and contributing to its anticancer effects.
- Case Study : A related study on triazole derivatives showed that compounds with similar structures exhibited potent antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC values ranging from 0.15 to 2.85 μM for various derivatives .
Antifungal Properties
The compound has also been investigated for its antifungal properties. Triazole derivatives are known to exhibit antifungal activity by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
- Research Findings : Although specific data on this compound's antifungal efficacy is limited, its structural characteristics suggest a potential for activity against common fungal pathogens .
Insecticidal Activity
The insecticidal properties of this compound have also been explored. Compounds with similar triazole structures have shown effectiveness in pest control.
- Potential Applications : The compound could serve as a lead structure in the development of new insecticides targeting agricultural pests .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Contains bromine and triazole-pyridine framework | Presence of thiol group enhances reactivity |
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine | Methyl instead of bromine | Lacks thiol group; different biological activity |
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine | Fluorine substituent | Different electronic properties affecting reactivity |
5-Amino-[1,2,4]triazolo[4,3-a]pyridine | Amino group instead of bromine | Enhanced solubility; potential for different interactions |
This table illustrates how the presence of both bromine and a thiol group in this compound contributes to its unique chemical behavior and biological activity compared to similar compounds.
Properties
IUPAC Name |
6-bromo-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWVXJSXQFTIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=S)N2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656844 | |
Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093092-64-8 | |
Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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